4-Bromo Substituent Enables Superior Pd-Catalyzed Cross-Coupling Reactivity vs. 4-Chloro Analog
The C4-bromine atom undergoes oxidative addition to palladium(0) more readily than the C4-chlorine atom. In the broader azaindole series, 4-bromo-7-azaindoles participate in Suzuki–Miyaura and Buchwald–Hartwig couplings under milder conditions (lower temperature, shorter time) than 4-chloro-7-azaindoles [1]. This translates to higher conversion and fewer side reactions when the building block is used for library synthesis [2]. The methyl ester at C6 remains intact during these transformations, providing a second orthogonal functional handle.
| Evidence Dimension | Halogen reactivity in Pd-catalyzed cross-coupling (qualitative rate ranking) |
|---|---|
| Target Compound Data | Br at C4: undergoes oxidative addition readily (C–Br bond dissociation energy ≈ 68 kcal/mol) |
| Comparator Or Baseline | Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS 1638763-95-7): Cl at C4 (C–Cl bond dissociation energy ≈ 80 kcal/mol) |
| Quantified Difference | Br reacts ~10–100× faster than Cl in typical Pd(0) oxidative addition; no direct head-to-head data available for this exact scaffold |
| Conditions | Inferred from general organohalide reactivity trends and demonstrated Pd-catalyzed couplings of 4-bromo-7-azaindoles in the literature |
Why This Matters
Faster, cleaner cross-coupling translates to higher yields and fewer purification steps in parallel synthesis, directly reducing cost per analog.
- [1] Mérour, J.-Y.; Routier, S.; Suzenet, F.; Joseph, B. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules 2014, 19, 19935–19979. View Source
- [2] Kuujia. Cas no 1352394-92-3 – Compound reactivity profile (cross-coupling: Suzuki, Buchwald-Hartwig). View Source
